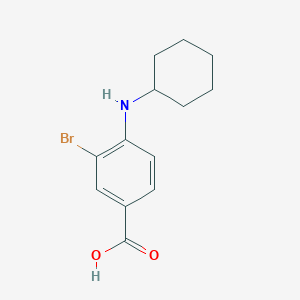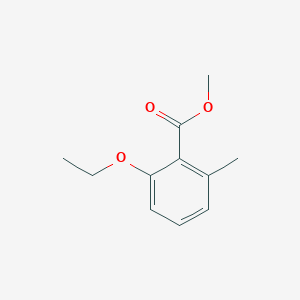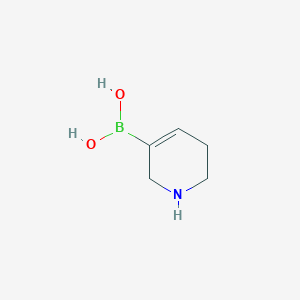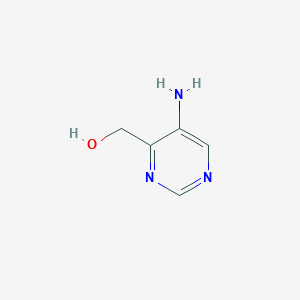
Diethyl 3,4-dimethoxyphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ftalato de dietilo 3,4-dimetoxi es un compuesto orgánico que pertenece a la clase de los ésteres de ftalato. Se caracteriza por la presencia de dos grupos etilo y dos grupos metoxi unidos al esqueleto de ftalato. Este compuesto se utiliza en diversas aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ftalato de dietilo 3,4-dimetoxi se puede sintetizar mediante la esterificación del ácido 3,4-dimetoxi ftálico con etanol. La reacción suele estar catalizada por un ácido fuerte como el ácido sulfúrico. El proceso implica calentar los reactivos en condiciones de reflujo para facilitar la reacción de esterificación. La mezcla de reacción se enfría entonces y el producto se purifica mediante destilación o recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de ftalato de dietilo 3,4-dimetoxi sigue un proceso de esterificación similar, pero a mayor escala. La reacción se lleva a cabo en grandes reactores con agitación continua para garantizar una mezcla uniforme de los reactivos. El uso de un exceso de etanol ayuda a que la reacción llegue a completarse, y el producto se aísla mediante destilación.
Análisis De Reacciones Químicas
Tipos de reacciones
El ftalato de dietilo 3,4-dimetoxi experimenta diversas reacciones químicas, entre ellas:
Oxidación: Los grupos metoxi pueden oxidarse para formar los correspondientes aldehídos o ácidos carboxílicos.
Reducción: Los grupos éster pueden reducirse a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El hidruro de litio y aluminio es un agente reductor de uso común.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de ésteres de ftalato sustituidos.
Aplicaciones de la investigación científica
El ftalato de dietilo 3,4-dimetoxi tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como plastificante en la química de los polímeros.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluido su papel como disruptor endocrino.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos debido a su capacidad para formar complejos estables con diversos fármacos.
Industria: Se utiliza en la producción de plásticos flexibles, revestimientos y adhesivos.
Aplicaciones Científicas De Investigación
Diethyl 3,4-dimethoxyphthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of flexible plastics, coatings, and adhesives.
Mecanismo De Acción
El mecanismo de acción del ftalato de dietilo 3,4-dimetoxi implica su interacción con los componentes celulares. Como disruptor endocrino, puede interferir con las vías de señalización hormonal al unirse a los receptores hormonales. Esta interacción puede provocar una alteración de la expresión génica y una alteración de las funciones celulares normales. La capacidad del compuesto para formar complejos estables con otras moléculas también juega un papel en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Ftalato de dietilo: Estructura similar, pero carece de los grupos metoxi.
Ftalato de dimetilo: Contiene grupos metilo en lugar de grupos etilo.
Ftalato de dibutilo: Contiene grupos butilo en lugar de grupos etilo.
Singularidad
El ftalato de dietilo 3,4-dimetoxi es único debido a la presencia de grupos metoxi, que le confieren propiedades químicas distintivas. Estos grupos metoxi pueden participar en diversas reacciones químicas, lo que hace que el compuesto sea versátil en aplicaciones sintéticas. Además, la capacidad del compuesto para actuar como disruptor endocrino lo diferencia de otros ésteres de ftalato.
Propiedades
Número CAS |
100973-01-1 |
|---|---|
Fórmula molecular |
C14H18O6 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
diethyl 3,4-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O6/c1-5-19-13(15)9-7-8-10(17-3)12(18-4)11(9)14(16)20-6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
QBWSSAAQKRJRDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1)OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)












